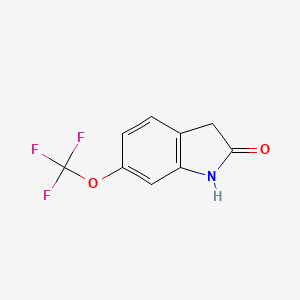
6-(Trifluoromethoxy)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)indolin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol This compound is characterized by the presence of a trifluoromethoxy group attached to an indolin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)indolin-2-one typically involves the reaction of indolin-2-one with trifluoromethoxy-containing reagents under specific conditions. One common method involves the use of ceric ammonium nitrate (CAN) as a catalyst in the condensation reaction between isatins and indoles . This reaction is often carried out under ultrasonic irradiation at room temperature to achieve high yields and short reaction times.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of functionalized indolin-2-one compounds.
Scientific Research Applications
6-(Trifluoromethoxy)indolin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, such as BRAF V600E and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound’s effects are mediated through the modulation of signaling pathways, including the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5-(Trifluoromethoxy)indolin-2-one: This compound is structurally similar but differs in the position of the trifluoromethoxy group.
Indolin-2-one: The parent compound without the trifluoromethoxy group, which serves as a basis for various derivatives.
Oxindole Derivatives: Compounds with similar core structures but different substituents, which exhibit diverse biological activities.
Uniqueness: 6-(Trifluoromethoxy)indolin-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14) |
InChI Key |
BNVMDXRMZSABFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)OC(F)(F)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


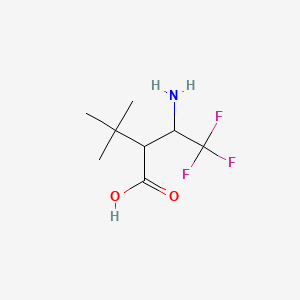
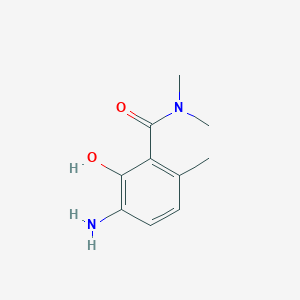
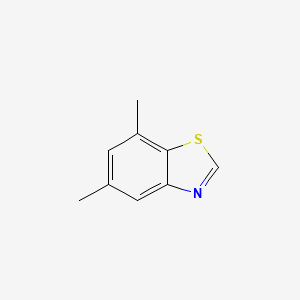

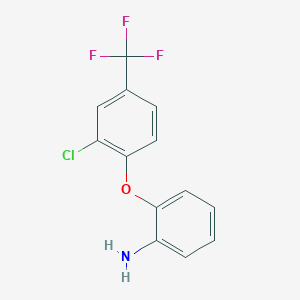
![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)
carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}-3-methylbutyl]carbamoyl}-3-methylbutyl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-phenylethyl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B11761241.png)



![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
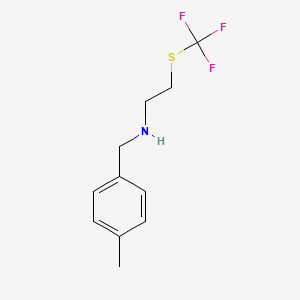
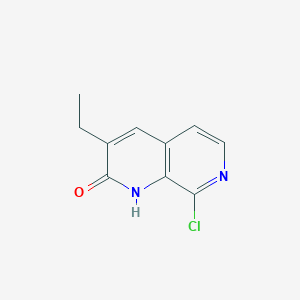
![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)
